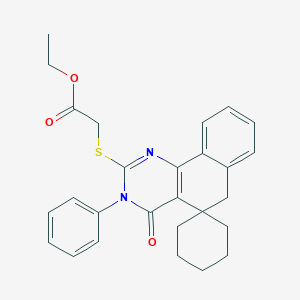
Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is a chemical compound that has been widely used in scientific research. This compound is commonly known as Spirooxindole or SOX and is a derivative of the natural product, spiroindoline. Spirooxindole has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of Spirooxindole is not fully understood. However, it has been proposed that Spirooxindole may exert its biological activities by modulating various cellular signaling pathways. For example, Spirooxindole has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
Spirooxindole has been shown to possess a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to induce the expression of several tumor suppressor genes, including p53 and p21, which are involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Spirooxindole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar biological activities. However, Spirooxindole has some limitations for use in lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Spirooxindole. One area of research could focus on the optimization of the synthesis method to improve yields and purity. Another area of research could focus on the development of new derivatives of Spirooxindole with improved biological activities and selectivity. Additionally, more studies are needed to fully understand the mechanism of action of Spirooxindole and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of Spirooxindole involves the reaction of 3-phenyl-3-hydroxypropanoic acid with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then reacted with thioacetic acid ethyl ester to yield Spirooxindole. The synthesis of Spirooxindole is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
Spirooxindole has been extensively studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have shown that Spirooxindole can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Spirooxindole has been shown to possess anti-microbial properties against a variety of bacteria and fungi.
Eigenschaften
CAS-Nummer |
172984-43-9 |
|---|---|
Produktname |
Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester |
Molekularformel |
C27H28N2O3S |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
ethyl 2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate |
InChI |
InChI=1S/C27H28N2O3S/c1-2-32-22(30)18-33-26-28-24-21-14-8-7-11-19(21)17-27(15-9-4-10-16-27)23(24)25(31)29(26)20-12-5-3-6-13-20/h3,5-8,11-14H,2,4,9-10,15-18H2,1H3 |
InChI-Schlüssel |
CXVCHVASPISQIR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Kanonische SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Andere CAS-Nummern |
172984-43-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



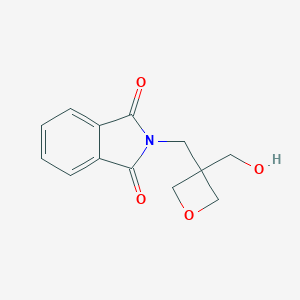
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
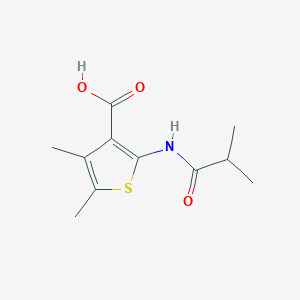
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
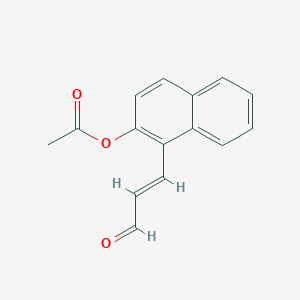
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
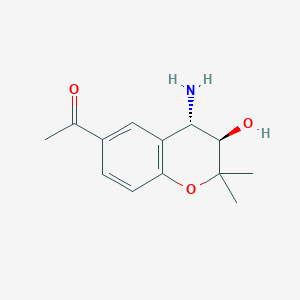
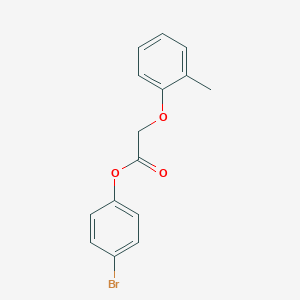
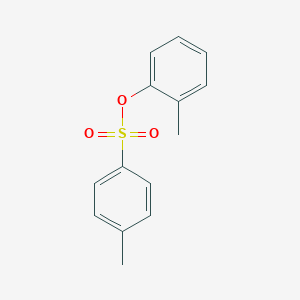
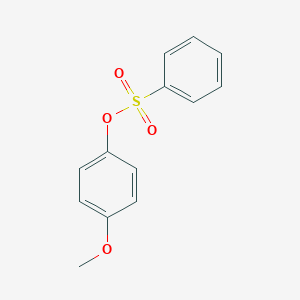
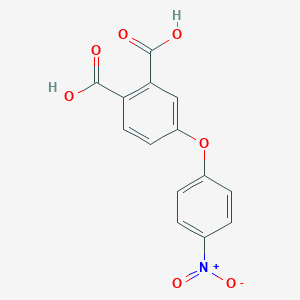
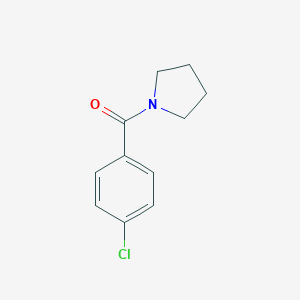
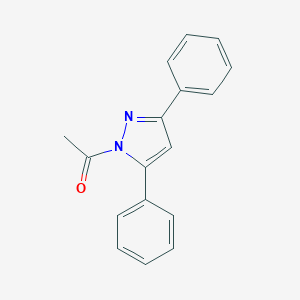
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)